REACTION_CXSMILES
|
C([O:4][CH2:5][CH:6]=[CH:7][CH3:8])(=O)C.[C:9]([O:12][CH2:13]C=C)(=[O:11])[CH3:10]>>[CH2:5]([OH:4])[CH:6]=[CH:7][CH3:8].[C:9]([O:12][CH3:13])(=[O:11])[CH3:10]
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=C
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.7 g | |
YIELD: PERCENTYIELD | 88% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.5 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:4][CH2:5][CH:6]=[CH:7][CH3:8])(=O)C.[C:9]([O:12][CH2:13]C=C)(=[O:11])[CH3:10]>>[CH2:5]([OH:4])[CH:6]=[CH:7][CH3:8].[C:9]([O:12][CH3:13])(=[O:11])[CH3:10]
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=C
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.7 g | |
YIELD: PERCENTYIELD | 88% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.5 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:4][CH2:5][CH:6]=[CH:7][CH3:8])(=O)C.[C:9]([O:12][CH2:13]C=C)(=[O:11])[CH3:10]>>[CH2:5]([OH:4])[CH:6]=[CH:7][CH3:8].[C:9]([O:12][CH3:13])(=[O:11])[CH3:10]
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=C
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.7 g | |
YIELD: PERCENTYIELD | 88% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.5 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:4][CH2:5][CH:6]=[CH:7][CH3:8])(=O)C.[C:9]([O:12][CH2:13]C=C)(=[O:11])[CH3:10]>>[CH2:5]([OH:4])[CH:6]=[CH:7][CH3:8].[C:9]([O:12][CH3:13])(=[O:11])[CH3:10]
|
Name
|
|
Quantity
|
57 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=C
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC=CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.7 g | |
YIELD: PERCENTYIELD | 88% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.5 g | |
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |